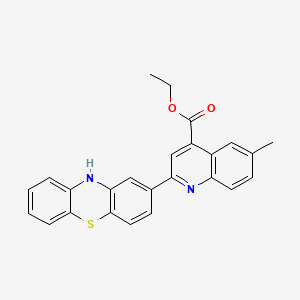
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a phenothiazine moiety, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenothiazine Moiety: The phenothiazine moiety can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenothiazine derivative reacts with the quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline or phenothiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenothiazine derivatives.
Aplicaciones Científicas De Investigación
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to alterations in cellular processes.
Pathways Involved: Potential pathways include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine, which are used as antipsychotic and antihistamine agents.
Uniqueness
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester is unique due to its combined quinoline and phenothiazine structure, which may confer distinct chemical and biological properties compared to other compounds in these classes.
Propiedades
Número CAS |
64337-45-7 |
|---|---|
Fórmula molecular |
C25H20N2O2S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
ethyl 6-methyl-2-(10H-phenothiazin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H20N2O2S/c1-3-29-25(28)18-14-21(26-19-10-8-15(2)12-17(18)19)16-9-11-24-22(13-16)27-20-6-4-5-7-23(20)30-24/h4-14,27H,3H2,1-2H3 |
Clave InChI |
JOKPZFRHCVPGNO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC4=C(C=C3)SC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B14143717.png)
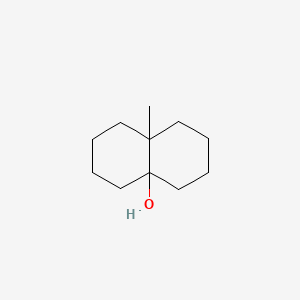
![7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B14143732.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)

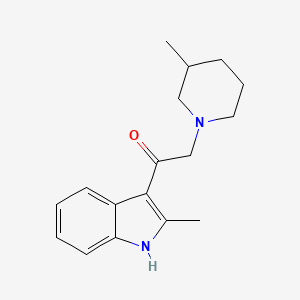
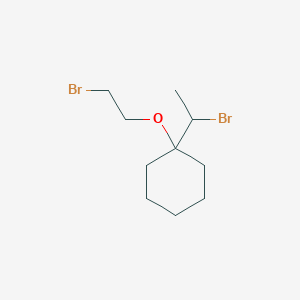
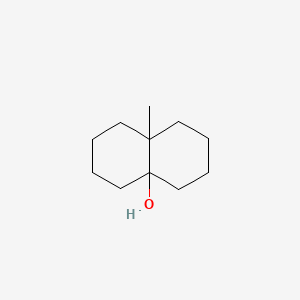
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)

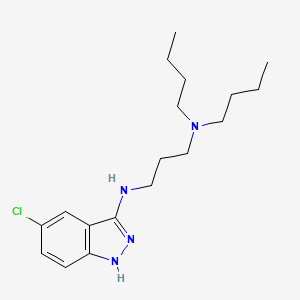
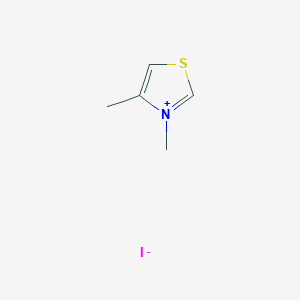
![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
